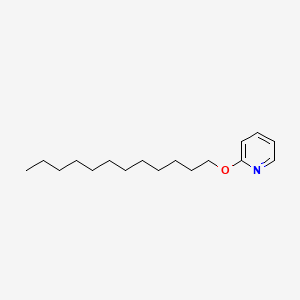
2-(Dodecyloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodecyloxy)pyridine is a useful research compound. Its molecular formula is C17H29NO and its molecular weight is 263.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Anticancer Activity
Recent studies have highlighted the potential of pyridine derivatives, including 2-(Dodecyloxy)pyridine, in cancer therapy. For instance, compounds with similar structures have been investigated for their pro-apoptotic effects against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism typically involves inducing cell cycle arrest and apoptosis through mitochondrial membrane potential disruption and caspase activation .
Antiulcer Activity
Another significant application of pyridine compounds is their antiulcer properties. Research has shown that certain pyridine derivatives exhibit gastrointestinal cytoprotective activity and suppress gastric acid secretion, making them suitable candidates for treating ulcers caused by Helicobacter pylori infections .
Material Science Applications
Liquid Crystals
This compound has been explored in the synthesis of chiral calamitic liquid crystals. These materials are characterized by their ability to form ordered phases that can be manipulated for applications in display technologies. The introduction of dodecyloxy groups enhances the solubility and thermal stability of these liquid crystals, making them suitable for advanced optical applications .
Cosmetic Applications
Formulation Enhancements
In the cosmetic industry, pyridine derivatives are utilized as emulsifiers and stabilizers in formulations. The incorporation of this compound into cosmetic products can improve texture and stability, enhancing the overall sensory experience for users. Studies indicate that such formulations can effectively deliver active ingredients while maintaining aesthetic appeal .
Table 1: Summary of Anticancer Studies Involving Pyridine Derivatives
| Compound Name | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | HeLa | Induces apoptosis | |
| Pyrazolo-pyridine | MCF-7 | Cell cycle arrest | |
| Other derivatives | Various | Pro-apoptotic effects |
Table 2: Properties of Pyridine-Based Liquid Crystals
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Display technologies |
| Solubility | Enhanced | Optical applications |
| Chiral characteristics | Present | Advanced material science |
Case Studies
Case Study 1: Anticancer Efficacy of Pyridine Derivatives
A study conducted on various pyridine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines. The research focused on the mechanism by which these compounds induce apoptosis, highlighting the role of mitochondrial pathways and caspase activation in cancer treatment strategies.
Case Study 2: Development of Liquid Crystal Displays
Research into the synthesis of chiral liquid crystals using this compound revealed promising results in terms of mesomorphic properties. The study emphasized the importance of molecular chirality in determining the optical characteristics necessary for display applications.
Propiedades
Número CAS |
70289-09-7 |
|---|---|
Fórmula molecular |
C17H29NO |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
2-dodecoxypyridine |
InChI |
InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-10-13-16-19-17-14-11-12-15-18-17/h11-12,14-15H,2-10,13,16H2,1H3 |
Clave InChI |
PQKOSPVOQVXHCT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC1=CC=CC=N1 |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=CC=N1 |
Key on ui other cas no. |
70289-09-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















